Cas no 1369870-49-4 (4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene)
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene
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- Inchi: 1S/C10H10ClF3O/c1-6(2)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6H,1-2H3
- InChI Key: PJZOAKIFUFSAAS-UHFFFAOYSA-N
- SMILES: C1(=CC(OC(C)C)=C(C=C1)C(F)(F)F)Cl
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022LX1-1g |
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene |
1369870-49-4 | 95% | 1g |
$602.00 | 2025-02-13 | |
| Aaron | AR022LX1-500mg |
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene |
1369870-49-4 | 95% | 500mg |
$452.00 | 2025-02-13 |
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene: A Comprehensive Overview
The compound with CAS No. 1369870-49-4, commonly referred to as 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene, is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which incorporates a chlorine atom at the para position, an isopropoxy group at the ortho position, and a trifluoromethyl group at the meta position relative to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties, making it a versatile building block for various applications.
Recent studies have highlighted the potential of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its ability to act as a precursor for synthesizing high-performance polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The trifluoromethyl group, known for its electron-withdrawing nature, plays a crucial role in modulating the electronic properties of the compound, enhancing its compatibility with other functional materials.
In the pharmaceutical industry, 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene has been investigated as a potential lead compound for drug discovery. Its structure provides a scaffold for attaching bioactive groups, enabling the creation of molecules with tailored pharmacokinetic profiles. For instance, studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, suggesting its potential in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene involves a multi-step process that typically begins with the chlorination of an aromatic ring followed by nucleophilic substitution reactions to introduce the isopropoxy and trifluoromethyl groups. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
From an environmental perspective, understanding the behavior of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene in various ecosystems is critical for assessing its potential impact on human health and the environment. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to evaluate its long-term persistence in soil and aquatic systems.
In conclusion, 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene represents a valuable chemical entity with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further exploration in both academic and industrial settings. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and beyond.
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